

# **Irtemazole CAS number and synonyms**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Irtemazole |           |
| Cat. No.:            | B10783768  | Get Quote |

## **Irtemazole: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Irtemazole** is a benzimidazole derivative that has been investigated for its pharmacological effects. This technical guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number, synonyms, and available data from preclinical and clinical studies. The information is presented to support further research and development efforts.

**Chemical Identity** 

| Property          | Value                                                           |
|-------------------|-----------------------------------------------------------------|
| CAS Number        | 115574-30-6[1]                                                  |
| Molecular Formula | C18H16N4[1]                                                     |
| IUPAC Name        | 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole[1] |

## **Synonyms**

**Irtemazole** is also known by the following names:

Irtemazol[1]



- Irtemazolum[1]
- R-60844[1]
- R 60844[1]
- 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-[1]
- 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]

# **Pharmacological Data**

The primary pharmacological effect of **Irtemazole** identified in the literature is its action as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. This effect suggests its potential for development in the management of conditions associated with hyperuricemia, such as gout.

## **Clinical Study: Uricosuric Effect**

A study was conducted to evaluate the uricosuric effect of different doses of **Irtemazole** in healthy, normouricemic subjects. The key findings are summarized below.

Table 1: Dose-Dependent Effect of Irtemazole on Plasma Uric Acid Levels[2][3]

| Irtemazole Dose (twice daily for 7 days) | Average Decrease in Plasma Uric Acid |
|------------------------------------------|--------------------------------------|
| 6.25 mg                                  | 20.4%                                |
| 12.5 mg                                  | 22.7%                                |
| 25 mg                                    | 42.0%                                |
| 37.5 mg                                  | 45.7%                                |

In a single-dose study, doses between 12.5 mg and 37.5 mg produced a dose-related increase in the uricosuric effect. There was no essential difference in the uricosuric effect between 37.5 mg and 50 mg of **Irtemazole**.[2] A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours after administration of 12.5 to 50 mg of **Irtemazole**.[2]



# Experimental Protocols Study of Pharmacokinetics and Pharmacodynamics of Irtemazole

Objective: To investigate the pharmacokinetics and pharmacodynamics of different doses of **Irtemazole** with repeated application.[3]

#### Methodology:

- Subjects: Twelve healthy, normouricemic individuals participated in the study.[3]
- Dosage and Administration: Irtemazole was administered orally twice daily for a period of seven days. The tested dosages were 6.25 mg, 12.5 mg, 25 mg, and 37.5 mg.[3]
- Pharmacodynamic Assessments:
  - Plasma uric acid levels were monitored throughout the study. Levels reached a constant state within 1-2 days with higher doses and 2-3 days with lower doses.[3]
  - Renal uric acid excretion and uric acid clearance were measured and were found to increase to a constant level within one day of Irtemazole administration.[3]
- Pharmacokinetic Assessments:
  - Plasma concentrations of Irtemazole and its renal excretion were measured. Constant plasma levels and renal excretion were observed within 1 to 2 days of administration for all doses.[3]
- Washout Period: After cessation of Irtemazole, monitoring continued. Plasma uric acid, uric
  acid excretion, and uric acid clearance returned to initial levels within 1-2 days. Irtemazole
  was no longer detectable in plasma and urine 1-2 days after discontinuation.[3]
- Safety Monitoring: Subjects were monitored for any adverse effects throughout the study. No side effects were reported.[3]





Click to download full resolution via product page

Experimental workflow for the pharmacokinetic and pharmacodynamic study of Irtemazole.

## **Signaling Pathways**

Based on a comprehensive review of the available scientific literature, the specific signaling pathways through which **Irtemazole** exerts its uricosuric effect have not been elucidated.



Further research is required to determine the molecular mechanisms and cellular targets of **Irtemazole**.

### Conclusion

**Irtemazole** has demonstrated dose-dependent uricosuric activity in human studies, indicating its potential as a therapeutic agent for managing hyperuricemia. The provided data on its chemical properties, pharmacological effects, and the detailed experimental protocol from a key study offer a foundation for researchers and drug development professionals. However, a significant knowledge gap remains regarding its mechanism of action at the molecular level, specifically the signaling pathways involved. Future investigations into these areas are crucial for the continued development and potential clinical application of **Irtemazole**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Irtemazole | C18H16N4 | CID 71330 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Irtemazole Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics and pharmacodynamics of different doses of Irtemazole in repeated application PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Irtemazole CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783768#irtemazole-cas-number-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com